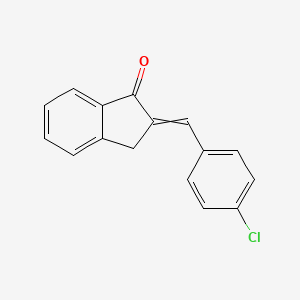

2-(p-Chlorobenzylidene)-1-indanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11ClO |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methylidene]-3H-inden-1-one |

InChI |

InChI=1S/C16H11ClO/c17-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)18/h1-9H,10H2 |

InChI Key |

WCCMOJFVRKHFBN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 P Chlorobenzylidene 1 Indanone and Its Derivatives

Optimized Reaction Pathways for 2-(p-Chlorobenzylidene)-1-indanone Synthesis

The classical approach to synthesizing 2-benzylidene-1-indanones involves the Claisen-Schmidt or aldol (B89426) condensation of 1-indanone (B140024) with a substituted benzaldehyde (B42025). nih.goviyte.edu.tr For the specific synthesis of this compound, this involves the reaction of 1-indanone with p-chlorobenzaldehyde.

Mechanistic Investigations of Aldol Condensation Reactions

The aldol condensation reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net In the context of this compound synthesis, the reaction proceeds through the enolate formation of 1-indanone under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-chlorobenzaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the more stable, conjugated enone system of this compound. The reaction is often catalyzed by a base, such as sodium hydroxide (B78521) in ethanol. nih.gov Spectroscopic methods like NMR can be employed to monitor the progress of the reaction, observing the disappearance of the aldehyde peak and the appearance of characteristic vinyl peaks. researchgate.net

Catalytic Systems in Benzylidene Indanone Formation

Various catalytic systems have been developed to improve the efficiency and selectivity of benzylidene indanone formation. Transition metal catalysts, particularly palladium, have been instrumental in developing novel synthetic routes. nih.govliv.ac.uknih.gov For instance, a palladium-catalyzed Heck-aldol annulation reaction has been reported for the synthesis of 1-indanone derivatives. liv.ac.uk Furthermore, rhodium-catalyzed reactions have been utilized for the synthesis of indanones from alkynes and arylboroxines under a carbon monoxide atmosphere. iyte.edu.tr Ruthenium-catalyzed C-H alkenylation offers another pathway to construct the indanone framework through cascade reactions. nih.gov

In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool. Chiral phosphoric acids have been used to catalyze asymmetric aldol condensations, leading to enantiomerically enriched indanone derivatives. rsc.org

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For indanone synthesis, this includes microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids, which allows for catalyst recovery and reuse. nih.gov Solvent-free reaction conditions are also being explored, which can significantly reduce waste and simplify purification processes. researchgate.netresearchgate.net

Chemo- and Regioselective Derivatization of the Indanone Scaffold

The biological activity of this compound can be fine-tuned by introducing various functional groups onto its structure. This derivatization can be targeted at either the p-chlorobenzylidene moiety or the indanone ring system.

Synthetic Strategies for Substitutions on the p-Chlorobenzylidene Moiety

The p-chlorobenzylidene portion of the molecule offers a site for introducing further substituents, which can significantly impact the compound's properties. This is typically achieved by starting with a differently substituted benzaldehyde in the initial condensation reaction. A variety of substituted benzaldehydes can be used in the Claisen-Schmidt condensation with 1-indanone to generate a library of 2-benzylidene-1-indanone (B110557) derivatives with diverse functionalities on the benzylidene ring. nih.gov For example, introducing hydroxyl or methoxy (B1213986) groups can alter the electronic and steric properties of the molecule.

Functionalization and Modification of the Indanone Ring System

The indanone ring itself provides multiple positions for functionalization.

Substitution at the C-5 and C-6 positions: The aromatic ring of the indanone scaffold can be substituted. For instance, starting with a 6-hydroxy-1-indanone (B1631100) allows for the introduction of various groups at this position. nih.gov The hydroxyl group can be protected, for example, as a tetrahydropyranyl (THP) ether, before the condensation reaction and then deprotected to yield the 6-hydroxy-2-benzylidene-1-indanone derivative. nih.gov

Alkylation at the C-2 position: The methylene (B1212753) group adjacent to the carbonyl can be functionalized. For example, 2-substituted 1-indanones can be prepared through the alkylation of 1-indanone anions. beilstein-journals.org

Modification of the Carbonyl Group: The carbonyl group can be a site for various chemical transformations, although this is less common for creating derivatives while maintaining the core indanone structure.

Table 1: Examples of Catalytic Systems for Indanone Synthesis

| Catalyst System | Reactants | Product | Reference |

|---|---|---|---|

| Pd(OAc)2/dppp | 2-bromobenzaldehydes and enol ethers | 3-hydroxy-1-indanones | liv.ac.uk |

| [{Ru(p-cymene)Cl2}2]/Cu(OAc)2 | Arylacetophenones and Michael acceptors | 1-Indanones | nih.gov |

| Rhodium catalyst/Arylboroxines | Alkynes | Indanones and Indenones | iyte.edu.tr |

| L-proline | 2-vinylbenzaldehydes | Indanones | rsc.org |

Table 2: Green Chemistry Approaches to Indanone Synthesis

| Method | Key Features | Reference |

|---|---|---|

| Microwave-assisted Friedel-Crafts Acylation | Use of ionic liquids, catalyst is recoverable and reusable. | nih.gov |

| Nazarov Cyclization in Green Solvent | Utilizes 4-methyltetrahydropyran (4-MeTHP) and a Lewis acid, avoiding hazardous solvents. | preprints.orgpreprints.org |

Asymmetric Synthesis of Chiral Analogues of this compound

The generation of chiral molecules from achiral starting materials is a cornerstone of modern organic and medicinal chemistry. For analogues of this compound, the introduction of chirality can lead to compounds with unique stereospecific biological activities. The primary routes to achieving this involve the asymmetric transformation of the pro-chiral α,β-unsaturated ketone system inherent in the 2-benzylidene-1-indanone scaffold. Key strategies include asymmetric reduction of the exocyclic double bond and enantioselective conjugate additions.

Asymmetric Reduction to Chiral 2-(p-Chlorobenzyl)-1-indanones

One of the most direct methods to create a chiral analogue is through the asymmetric reduction of the carbon-carbon double bond in this compound. This transformation converts the planar, achiral starting material into a chiral 2-(p-chlorobenzyl)-1-indanone, which features a stereocenter at the benzylic position. This is typically achieved through catalytic hydrogenation or transfer hydrogenation using a chiral catalyst.

Research into the asymmetric hydrogenation of prochiral olefins, particularly those activated by a carbonyl group, is extensive. Chiral transition-metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, are highly effective. For instance, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been successfully used to create chiral 3-aryl-1-indanones from chalcone (B49325) derivatives with excellent enantioselectivity. organic-chemistry.org This methodology, which targets a similar α,β-unsaturated system, underscores the potential for applying chiral rhodium catalysts, such as those with the MonoPhos ligand, to achieve high yields and enantiomeric excess in the synthesis of chiral 2-benzyl-1-indanones. organic-chemistry.org

Similarly, the hydrogenolysis of a 2-benzylidene-1-indanone using a standard palladium on carbon (Pd/C) catalyst is known to produce the corresponding 2-benzyl-1-indanone. nih.gov The adaptation of this reaction to an asymmetric variant using a chiral catalyst system would provide direct access to the desired enantiopure products.

Enantioselective Conjugate Addition to the Indanone Scaffold

The 2-benzylidene-1-indanone framework serves as an excellent Michael acceptor, allowing for the enantioselective conjugate addition of various nucleophiles. This reaction creates a new stereocenter at the C3-position of the indanone ring, leading to a different class of chiral analogues. Organocatalysis has emerged as a powerful tool for this type of transformation.

Chiral organocatalysts, such as squaramides and cinchona alkaloids, are known to activate both the nucleophile and the electrophile (the indanone derivative) through hydrogen bonding, facilitating a highly face-selective attack. acs.orgmetu.edu.tr Studies on the Michael addition of nitroalkanes or thiols to chalcones, which are structurally analogous to 2-benzylidene-1-indanones, have demonstrated the efficacy of this approach, often achieving high yields and excellent enantioselectivities (up to 99% ee). acs.orgmetu.edu.tr

The application of this methodology to this compound with a suitable nucleophile would yield highly functionalized and enantioenriched 3-substituted-2-(p-chlorobenzyl)-1-indanones. These products could then serve as versatile intermediates for further synthetic manipulations.

Below is a table summarizing the key asymmetric strategies applicable for generating chiral analogues of this compound, based on methodologies proven on similar substrates.

| Asymmetric Strategy | Target Chiral Analogue | Catalyst/Reagent Type | Key Features | Reported e.e. on Analogous Substrates |

| Asymmetric Hydrogenation | Chiral 2-(p-Chlorobenzyl)-1-indanone | Chiral Rhodium or Ruthenium Complexes (e.g., with MonoPhos) | Creates a single stereocenter at the benzylic position. | Excellent (up to 99%) |

| Asymmetric Conjugate (Michael) Addition | Chiral 3-substituted-2-(p-chlorobenzyl)-1-indanone | Organocatalysts (e.g., Squaramides, Cinchona Alkaloids) | Creates a stereocenter at the C3-position; introduces new functionality. | Excellent (93-99%) |

These methodologies represent robust and well-documented pathways for accessing the chiral chemical space around the this compound scaffold, enabling the synthesis of specific enantiomers for further investigation.

Advanced Structural Elucidation and Conformational Analysis Methodologies

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to confirming the identity and purity of 2-(p-Chlorobenzylidene)-1-indanone, as well as to probe its electronic and geometric features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide primary evidence for the molecular structure. For instance, the ¹H NMR spectrum of (E)-2-(4-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one shows a characteristic sharp singlet for the vinylic proton (-C=CH) around δ 7.54 ppm, which confirms the condensation between 1-indanone (B140024) and p-chlorobenzaldehyde. usm.my The disappearance of the triplet corresponding to the methylene (B1212753) protons at C2 in the 1-indanone starting material further supports the formation of the C=C double bond. usm.my The methylene protons of the five-membered ring in the final product appear as a singlet at approximately δ 4.12 ppm. usm.my

The ¹³C NMR spectrum complements this by showing a signal for the carbonyl carbon (C=O) around δ 193.22 ppm and a signal for the methylene carbon (C8) at approximately δ 31.77 ppm. usm.my The presence of signals corresponding to the aromatic carbons of both the indanone and chlorobenzylidene moieties completes the primary structural picture. usm.my

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning stereochemistry and resolving complex spin systems by spreading the information across two frequency axes. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, a COSY spectrum would show correlations between the coupled aromatic protons on both the indanone ring and the p-chlorophenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton signals. youtube.com For example, the signal for the vinylic proton can be directly correlated to its corresponding carbon atom, and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC detects longer-range couplings between protons and carbons over two to four bonds. princeton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. researchgate.net In this compound, HMBC would show correlations from the vinylic proton to the carbonyl carbon and to carbons in the p-chlorophenyl ring, confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons that are close in space but not necessarily coupled through bonds. researchgate.net For this compound, a NOESY experiment would be critical in determining the (E/Z) stereochemistry of the exocyclic double bond by observing the through-space interaction between the vinylic proton and the aromatic protons of the indanone ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (E)-2-(4-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 193.22 |

| Vinylic (-C=CH) | 7.54 (s) | 133.02 |

| Methylene (-CH₂) | 4.12 (s) | 31.77 |

| Indanone Aromatic | 7.81 (t) | 149.99 |

| 7.73 (t) | 137.07 | |

| 7.68 (d) | 127.73 | |

| 7.49 (t) | 126.67 | |

| p-Chlorophenyl Aromatic | 7.81 (t) | 135.76 |

| 7.57 (d) | 134.41 | |

| - | 132.34 | |

| - | 128.99 |

Data derived from the Journal of Physical Science. usm.my

To further validate experimentally obtained structures, computational methods are employed to predict NMR chemical shifts. github.io This involves using quantum chemical calculations, often based on Density Functional Theory (DFT), to calculate the magnetic shielding tensors for each nucleus in a proposed structure. arxiv.org The process typically involves:

Performing a conformational search to identify the lowest energy conformers of the molecule.

Optimizing the geometry of these conformers.

Calculating NMR shielding constants for each optimized conformer.

Averaging the results based on the Boltzmann population of the conformers. These predicted chemical shifts can then be compared with the experimental data. github.io A strong correlation between the calculated and observed values provides high confidence in the assigned structure and stereochemistry.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are complementary and provide a characteristic "fingerprint" of the compound, offering insights into the present functional groups. youtube.com

For this compound, the FT-IR spectrum provides clear evidence of its key functional groups. usm.my The most prominent bands are the C=O stretching vibration of the indanone ketone, which appears around 1691 cm⁻¹, and the C=C stretching of the exocyclic double bond and aromatic rings, observed around 1602 cm⁻¹. usm.my The spectrum also shows bands corresponding to Csp²-H stretching above 3000 cm⁻¹ and a characteristic C-Cl stretching vibration at approximately 819 cm⁻¹. usm.my

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. It would be highly effective in characterizing the C=C bonds of the aromatic systems and the exocyclic double bond, complementing the information from the IR spectrum. nih.gov

Table 2: Key FT-IR Vibrational Frequencies for (E)-2-(4-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| Csp²-H stretching | 3029 | Aromatic & Vinylic C-H |

| C=O stretching | 1691 | Indanone Ketone |

| C=C stretching | 1602 | Aromatic & Exocyclic C=C |

| C-Cl stretching | 819 | Aryl-Chloride |

Data derived from the Journal of Physical Science. usm.my

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to ionize the molecule. For this compound (C₁₆H₁₁ClO), the expected exact mass can be calculated and compared to the experimental value, with deviations in the parts-per-million (ppm) range confirming the molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. By analyzing the fragmentation pattern, the core structural components of the molecule can be confirmed. For this compound, expected fragmentation pathways would include the loss of a chlorine atom, a CO group, or cleavage at the benzylic position, providing pieces of the structural puzzle that corroborate the findings from NMR and vibrational spectroscopy. nih.gov

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net The structure of this compound, featuring a conjugated system that extends from the indanone moiety across the exocyclic double bond to the chlorophenyl ring, is expected to exhibit strong UV absorption. mdpi.com

The absorption spectrum would likely show intense bands corresponding to π-π* transitions within the extended conjugated system. mdpi.com The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent environment. The carbonyl group also possesses a non-bonding n-orbital, making an n-π* transition possible, though this is often weaker and may be obscured by the more intense π-π* bands. mdpi.com Assessment of the photophysical properties is crucial for understanding the compound's behavior upon exposure to light.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

X-ray Crystallography and Solid-State Structural Analysis of this compound

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, X-ray crystallography has been an indispensable tool for elucidating its precise molecular conformation, crystal packing, and the subtle intermolecular forces that govern its supramolecular architecture.

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive method for determining the molecular structure of crystalline solids. This technique has been applied to derivatives of 2-benzylidene-1-indanone (B110557), offering detailed insights into their stereochemistry and solid-state conformation. nih.gov

For instance, the analysis of a related compound, (E)-2-(4-bromobenzylidene)-2,3-dihydro-1H-inden-1-one, reveals a planar molecular structure. nih.gov The configuration around the exocyclic C=C double bond is confirmed as E. nih.gov This planarity is a key feature, influencing how the molecules pack together in the crystal lattice. In the crystal structure of this bromo-analogue, molecules are linked into layers in the ab plane through C—H···O and C—H···π interactions. nih.gov These layers then stack along the c axis. nih.gov

Similarly, the crystal structure of (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, a compound with a six-membered ring instead of the five-membered ring of indanone, also exhibits specific packing patterns. researchgate.net In this case, molecules form inversion dimers through pairs of C—H···π interactions. researchgate.net

The detailed crystallographic data, including unit cell dimensions and space group, are crucial for defining the crystal system and the arrangement of molecules within it. This information, derived from single-crystal X-ray diffraction, forms the basis for understanding all other solid-state properties. mdpi.comuchicago.eduresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking) in the Solid State

The solid-state structure of this compound and its analogs is stabilized by a network of intermolecular interactions.

Hydrogen Bonding: While the parent this compound lacks strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. In the crystal structures of related compounds, C—H···O interactions are frequently observed. nih.govmdpi.com For example, in (E)-2-(4-bromobenzylidene)-2,3-dihydro-1H-inden-1-one, the carbonyl oxygen is involved in bifurcated C—H···O interactions. nih.gov In other systems, N-H···O hydrogen bonds can form strong dimeric motifs that dictate the crystal packing. mdpi.com

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species (a σ-hole donor). mdpi.com Halogen bonds are directional and can play a significant role in crystal engineering. nih.govnsf.gov These interactions can be of various types, including halogen···halogen and halogen···π contacts. While specific halogen bonding details for the title compound are not in the provided search results, studies on other halogenated compounds demonstrate their importance in directing supramolecular assembly. mdpi.comnih.gov

Theoretical and Computational Chemistry Investigations of 2 P Chlorobenzylidene 1 Indanone

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule. For 2-(p-Chlorobenzylidene)-1-indanone, these methods can predict its three-dimensional structure, orbital energies, and charge distribution, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For chalcone (B49325) derivatives, including 2-benzylidene-1-indanone (B110557) and its substituted analogues, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G(d) or 6-311++G(d,p), are standard for geometry optimization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Spectroscopic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the chlorobenzylidene ring system, while the LUMO is anticipated to be distributed over the α,β-unsaturated ketone system, which acts as an electron-accepting group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap also corresponds to the electronic absorption properties of the molecule, influencing its UV-Visible spectrum. In a study of various 2-benzylidene-1-indanone derivatives, quantum chemical calculations were used to correlate electronic properties with biological activity. Although specific values for the p-chloro derivative are not detailed, such analyses provide the essential data presented in the table below for representative chalcone structures.

Table 1: Representative Frontier Molecular Orbital Energies

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Representative Chalcone 1 | -6.2 | -2.5 | 3.7 |

| Representative Chalcone 2 | -5.9 | -2.1 | 3.8 |

| Representative Chalcone 3 | -6.5 | -2.8 | 3.7 |

Note: These values are representative for the chalcone class and are used to illustrate the typical range of FMO energies. Specific values for this compound require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These regions are crucial for predicting how the molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.

For this compound, an MEP map would typically show negative potential (colored red) concentrated around the electronegative oxygen atom of the carbonyl group and the chlorine atom. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating sites for potential nucleophilic attack. The analysis of the MEP surface is instrumental in understanding intermolecular interactions and the molecule's recognition by biological receptors.

Molecular Dynamics Simulations: Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to explore the rotational freedom around the single bond connecting the indanone and benzylidene moieties. This would reveal the accessible conformations of the molecule in solution and the energy barriers between them. Furthermore, by simulating the compound in a solvent like water, one can study the specific interactions between the solute and solvent molecules. The hydrophobic phenyl and chlorophenyl groups would likely interact favorably with non-polar solvents, while the polar carbonyl group would form hydrogen bonds with protic solvents. A 2022 study on indanone derivatives utilized molecular dynamics to investigate their binding stability with a protein, highlighting the utility of this method in understanding the dynamic interactions of this class of compounds.

Molecular Docking Studies and Ligand-Target Interactions (Excluding clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial for understanding the structural basis of a ligand's interaction with a biological target.

In a study investigating the antiviral properties of chalcone derivatives containing an indanone scaffold, molecular docking was performed against the Tobacco Mosaic Virus Coat Protein (TMV-CP), a non-clinical target. The study aimed to simulate the binding interactions between the compounds and the viral protein. Such studies on this compound or its close analogues would identify the specific binding pocket on the protein and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, the carbonyl oxygen of the indanone core is a potential hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with the protein's amino acid residues.

Computational Assessment of Binding Affinity to Biological Receptors

Beyond predicting the binding pose, molecular docking programs provide a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

In the aforementioned study on indanone-containing chalcones as antiviral agents against TMV, the binding affinities were calculated to rank the compounds and identify the most promising candidates. For a compound like this compound, docking against a non-clinical receptor would yield a binding affinity score that quantifies the strength of its interaction. This computational assessment is a critical step in the virtual screening and rational design of molecules with specific biological functions. The table below shows representative binding affinities for indanone derivatives against a non-clinical target, based on published research.

Table 2: Representative Binding Affinities from Molecular Docking

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Indanone-Chalcone Derivative N2 | TMV-CP | -6.5 to -7.5 (Estimated Range) |

| Indanone-Chalcone Derivative N7 | TMV-CP | -6.0 to -7.0 (Estimated Range) |

Note: These values are based on docking studies of similar indanone-chalcone derivatives against the Tobacco Mosaic Virus Coat Protein (TMV-CP). The specific binding affinity for this compound would require a dedicated docking study.

Pharmacophore Modeling Based on the this compound Scaffold

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For derivatives of the this compound scaffold, pharmacophore models have been instrumental in understanding their interactions with biological targets, such as enzymes, and in guiding the design of more potent inhibitors.

A key application of this approach has been in the development of acetylcholinesterase (AChE) inhibitors, which are crucial for the management of Alzheimer's disease. Through three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, which are closely related to pharmacophore modeling, researchers have elucidated the structural requirements for the binding of 2-substituted 1-indanone (B140024) derivatives to the AChE active site. researchgate.net

These studies involve the generation of comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) models. CoMFA calculates the steric and electrostatic fields of a set of molecules, while CoMSIA evaluates additional physicochemical properties such as hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor characteristics. The resulting models are visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

For a series of 2-substituted 1-indanone derivatives, highly predictive CoMFA and CoMSIA models have been successfully constructed. researchgate.net The statistical robustness of these models is validated through various metrics, including the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²).

| Model | q² | r² |

|---|---|---|

| CoMFA | 0.784 | 0.974 |

| CoMSIA | 0.736 | 0.947 |

The contour maps generated from these models provide valuable insights for lead optimization. For instance, they can indicate that increasing the hydrophobicity and bulkiness of a particular substituent, along with introducing a group with a high partial positive charge, could significantly enhance the binding affinity of the compound to the target enzyme. researchgate.net This detailed understanding of the structure-activity relationship allows for the rational design of new this compound derivatives with potentially improved therapeutic efficacy.

Computational Prediction of Mechanistic Pathways for Chemical Transformations

Computational chemistry offers powerful tools to predict and elucidate the mechanistic pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone. For this compound and related compounds, computational approaches such as Density Functional Theory (DFT) and ab initio calculations are employed to study reaction mechanisms, transition states, and the energetics of various chemical transformations.

A fundamental reaction for the synthesis of this compound is the Claisen-Schmidt condensation. nih.gov This reaction involves the base- or acid-catalyzed condensation of a substituted 1-indanone with p-chlorobenzaldehyde. Computational studies on the Claisen-Schmidt reaction for the formation of chalcones, which are structurally analogous to 2-benzylidene-1-indanones, have provided deep insights into the reaction mechanism. researchgate.net These studies can map out the entire reaction coordinate, identifying the energies of reactants, intermediates, transition states, and products. For example, theoretical calculations have shown the catalytic role of ancillary molecules, such as water, in the reaction mechanism. researchgate.net

Beyond its synthesis, computational methods can predict the reactivity of the this compound scaffold in other chemical transformations. For instance, the regioselective [3+2] cycloaddition reaction of 2-benzylidene-1-indenones with functionalized olefins has been established, leading to the formation of complex indanone-fused cyclopentane (B165970) polycycles. rsc.org Computational modeling can be used to understand the regioselectivity of such reactions by calculating the energies of the different possible transition states, thereby predicting the most likely product.

Furthermore, molecular modeling techniques are utilized to investigate the conformational properties and electronic structure of these molecules, which are crucial for understanding their reactivity. nih.govresearchgate.net DFT calculations can determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap can signify higher reactivity and easier electron transfer. mdpi.com

| Computational Method | Application in Studying this compound |

|---|---|

| Density Functional Theory (DFT) | Calculation of optimized geometries, reaction energetics, HOMO-LUMO gaps, and electronic properties. nih.gov |

| Ab initio methods | High-accuracy calculations of reaction pathways and transition state energies. researchgate.net |

| Molecular Dynamics (MD) Simulations | Evaluation of the stability of ligand-protein complexes and conformational analysis. nih.gov |

By leveraging these computational tools, chemists can not only understand the fundamental principles governing the chemical transformations of this compound but also rationally design new synthetic routes and predict the outcomes of novel reactions. This predictive power accelerates the discovery and development of new functional molecules based on the 2-benzylidene-1-indanone scaffold.

Chemical Reactivity and Derivatization Studies of 2 P Chlorobenzylidene 1 Indanone

Nucleophilic and Electrophilic Addition Reactions at the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in 2-(p-chlorobenzylidene)-1-indanone is a key site for chemical reactivity. It can undergo both nucleophilic and electrophilic addition reactions. In a related study, the reaction of 2-arylidene-1-indanones with 1-indanones in the presence of aqueous ethanolic NaOH at room temperature resulted in a Michael addition product. nih.gov This suggests that this compound would be susceptible to 1,4-conjugate addition by nucleophiles. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and thus a prime target for nucleophilic attack.

Furthermore, a new sequential Ugi–Staudinger–aza-Wittig–nucleophilic addition reaction has been developed to construct indolo[1,2-c]quinazoline derivatives. rsc.org This highlights the utility of nucleophilic addition reactions involving similar scaffolds in the synthesis of complex heterocyclic systems.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloaddition)

The electron-deficient alkene component of the α,β-unsaturated system in this compound makes it a potential dienophile in Diels-Alder reactions. libretexts.orgbeilstein-journals.orgnih.gov The reactivity in these [4+2] cycloadditions is often enhanced by the presence of electron-withdrawing groups on the dienophile. libretexts.orgbeilstein-journals.orgnih.gov The reaction of this compound with a suitable diene would be expected to yield a six-membered ring fused to the indanone scaffold. The stereoselectivity of such reactions is a critical aspect, often favoring the endo product due to secondary orbital interactions. libretexts.org

The double bond in this compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgresearchgate.net This type of reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org For instance, reaction with a nitrile oxide would lead to the formation of an isoxazoline (B3343090) ring. The regioselectivity and stereoselectivity of these cycloadditions are influenced by both electronic and steric factors of the reactants. nih.govmdpi.com The use of 1,3-dipolar cycloadditions has been demonstrated in the synthesis of functionalized spiroisoxazolidines from related 2-(2-oxoindoline-3-ylidene)acetates and nitrones. mdpi.com

Reduction and Oxidation Reactions of the Indanone and Benzylidene Moieties

The carbonyl group of the indanone ring and the exocyclic double bond of the benzylidene group are susceptible to reduction. Catalytic hydrogenation can reduce both the carbonyl group to a hydroxyl group and the carbon-carbon double bond. Selective reduction of the carbonyl group can be achieved using hydride reagents like sodium borohydride, which would yield the corresponding allylic alcohol.

Conversely, oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Oxidative cleavage of the double bond, for instance with ozone or potassium permanganate, would yield 1-indanone (B140024) and p-chlorobenzaldehyde. Epoxidation of the double bond with a peroxy acid would form the corresponding oxirane.

Heterocyclic Ring Formation Strategies Utilizing this compound as a Precursor

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds. nih.govnih.govwisdomlib.orgnih.gov The α,β-unsaturated ketone moiety can react with binucleophiles to form fused heterocyclic systems. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoline-fused indanones. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoline-fused systems. The use of 1-indanone derivatives in the synthesis of fused N-heterocyclic and O-containing heterocycles has been reported. nih.gov

Photochemical Reactivity and Transformation Pathways

Chalcones, which share the α,β-unsaturated ketone motif with this compound, are known to undergo photochemical transformations. photos.or.krphotos.or.kr Upon irradiation with UV light, these compounds can undergo E/Z photoisomerization around the double bond. photos.or.krphotos.or.krscielo.org.mx This process involves the excitation of the molecule to an excited state, where rotation around the double bond becomes possible. The photoisomerization can often be reversed thermally. photos.or.krphotos.or.kr

In addition to isomerization, [2+2] photocycloaddition reactions can occur, leading to the formation of cyclobutane (B1203170) dimers. researchgate.netlibretexts.org This reaction is particularly relevant in the solid state or in concentrated solutions. The regiochemistry and stereochemistry of the resulting cyclobutane ring depend on the orientation of the molecules in the crystal lattice or in solution. Intramolecular photocycloadditions are also possible if a suitable reactive group is present elsewhere in the molecule. nih.gov The study of photochemical transformations of chalcone-vitamin E hybrids has revealed new pathways in the photochemical reactivity of chalcones, leading to novel derivatives. scielo.org.mx

Pre Clinical Biological Activity and Mechanistic Insights of 2 P Chlorobenzylidene 1 Indanone and Its Analogues

In Vitro Cytotoxicity and Anticancer Activity in Cell Lines

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway)

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. The process of apoptosis is complex, involving multiple signaling pathways. Two of the most well-understood pathways are the extrinsic, or death receptor-mediated pathway, and the intrinsic, or mitochondrial-mediated pathway. youtube.com Both of these pathways converge on a family of proteases called caspases, which, upon activation, execute the final stages of cell death. youtube.comnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand, to their corresponding cell surface receptors. youtube.com This interaction leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8. youtube.comnih.gov Activated caspase-8 can then directly activate downstream effector caspases or cleave the protein Bid, which in turn activates the mitochondrial pathway. nih.gov

The intrinsic pathway is triggered by various intracellular stress signals, resulting in the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. nih.gov A key event in this pathway is the release of cytochrome c, which binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. nih.govnih.gov Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, -6, and -7, which orchestrate the dismantling of the cell. nih.gov Mitochondria also contain other pro-apoptotic proteins, including procaspase-2 and procaspase-9, which are released upon mitochondrial permeability transition and subsequently activated in the cytosol. researchgate.net This release is a critical step that can be inhibited by anti-apoptotic proteins like Bcl-2. researchgate.net

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many chemotherapeutic agents can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Research has shown that certain DNA-damaging agents can induce cell cycle arrest at the G1, S, or G2/M phases. nih.gov For instance, the compound cryptolepine (B1217406) has been observed to cause a G1-phase block at lower concentrations and an S-phase and G2/M-phase block at higher concentrations in human lung adenocarcinoma A549 cells. nih.gov This cell cycle arrest is often associated with the accumulation of the tumor suppressor protein p53 and the induction of the cyclin-dependent kinase inhibitor p21(Cip1/WAF1). nih.gov

Interestingly, some compounds can induce cell cycle arrest and subsequent cell death through mechanisms that are independent of p53. For example, the tubulin inhibitor OAT-449 has been shown to cause G2/M arrest and non-apoptotic cell death in HT-29 colon cancer cells, a process linked to the accumulation of p21 in a p53-independent manner. nih.gov

Modulation of Signal Transduction Pathways (e.g., MAPK, PI3K/Akt, NADPH oxidase)

The anticancer activity of 2-(p-Chlorobenzylidene)-1-indanone and its analogues can also be attributed to their ability to modulate key signal transduction pathways that are often dysregulated in cancer. The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are crucial for cell survival, proliferation, and differentiation, and their aberrant activation is a hallmark of many cancers. nih.gov

Furthermore, the activation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, an enzyme complex that generates reactive oxygen species (ROS), plays a significant role in neutrophil-mediated inflammation and can be modulated by the MAPK and PI3K/Akt pathways. nih.gov The p47(PHOX) subunit of NADPH oxidase can be phosphorylated and activated by Akt, suggesting a direct link between these signaling pathways. nih.gov

Inhibition of Specific Enzymes or Protein-Protein Interactions (e.g., Tubulin Polymerization, Monoamine Oxidase, Acetylcholinesterase, Cereblon)

The targeted inhibition of specific enzymes and protein-protein interactions represents another important mechanism of anticancer and neuroprotective activity.

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption is a well-established anticancer strategy. nih.gov Inhibitors of tubulin polymerization can induce mitotic catastrophe and subsequent cell death in cancer cells. nih.govnih.gov Compounds that interfere with tubulin dynamics are effective anti-microtubule agents with potent anti-proliferative activity against various cancer cell lines. sigmaaldrich.commdpi.com

Monoamine Oxidase (MAO): Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters like dopamine. mdpi.com The inhibition of MAO, particularly MAO-B, is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov Several 2-benzylidene-1-indanone (B110557) and 2-heteroarylidene-1-indanone derivatives have been identified as potent and selective inhibitors of MAO-B. nih.govnih.govresearchgate.net Structure-activity relationship studies have shown that substitutions on the A-ring and B-ring of the indanone scaffold can significantly influence the inhibitory potency and selectivity for MAO-B. nih.govnih.gov

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary approach for the symptomatic treatment of Alzheimer's disease. nih.gov Indene-derived compounds have been designed and evaluated as AChE inhibitors. nih.govgoogle.com

Cereblon (CRBN): Cereblon is a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex. binasss.sa.cr Immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) bind to cereblon, altering its substrate specificity and leading to the degradation of specific "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov This targeted protein degradation is crucial for the anti-myeloma activity of these drugs. nih.govnih.gov The interaction with cereblon can also influence the cellular response to oxidative stress by affecting the thioredoxin system. nih.gov

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

In addition to their anticancer properties, this compound and its analogues have demonstrated significant anti-inflammatory and immunomodulatory effects in various cellular models. nih.govnih.govnih.govnih.gov

Inhibition of Pro-inflammatory Mediators (e.g., ROS, NO, PGE2)

A key aspect of the anti-inflammatory activity of these compounds is their ability to inhibit the production of pro-inflammatory mediators. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), immune cells like macrophages produce a variety of inflammatory molecules, including reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govnih.govnih.gov

Studies have shown that 2-benzylidene-indanone derivatives can effectively inhibit the LPS-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in murine primary macrophages. nih.gov Furthermore, some compounds have been shown to inhibit the production of PGE2 in a dose-dependent manner. nih.gov The generation of ROS can also be induced by PGE2 itself, creating a feedback loop that exacerbates oxidative stress and inflammation. nih.gov The inhibition of these pro-inflammatory mediators highlights the potential of this compound and its analogues as therapeutic agents for inflammatory conditions.

Data Tables

Table 1: Overview of Pre-clinical Biological Activities

| Biological Activity | Key Mechanisms | Relevant Compound Classes |

| Anticancer | Apoptosis induction (caspase activation, mitochondrial pathway), Cell cycle arrest, Modulation of MAPK and PI3K/Akt pathways | This compound analogues |

| Neuroprotection | Inhibition of Monoamine Oxidase B (MAO-B), Inhibition of Acetylcholinesterase (AChE) | 2-Benzylidene-1-indanone derivatives, Indene-hydrazide conjugates |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (ROS, NO, PGE2), Inhibition of cytokine production (IL-6, TNF-α) | 2-Benzylidene-1-indanone derivatives |

| Immunomodulation | Cereblon (CRBN) binding and neosubstrate degradation | Immunomodulatory drugs (IMiDs) |

Table 2: Specific Molecular Targets and Inhibitors

| Target | Inhibitor Class/Example | Therapeutic Area |

| Tubulin Polymerization | OAT-449, SU5416-derived combretastatin (B1194345) A-4 analog | Cancer |

| Monoamine Oxidase B (MAO-B) | 2-Benzylidene-1-indanone derivatives | Parkinson's Disease |

| Acetylcholinesterase (AChE) | Indene-hydrazide conjugates | Alzheimer's Disease |

| Cereblon (CRBN) | Lenalidomide, Pomalidomide (IMiDs) | Multiple Myeloma |

Modulation of Cytokine Production

Derivatives of 2-benzylidene-1-indanone have demonstrated notable in vitro anti-inflammatory activity by modulating the production of key pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated murine primary macrophages, these compounds were assessed for their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). scienceopen.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of monocytes and macrophages, leading to an increased production of pro-inflammatory cytokines that play a significant role in inflammatory conditions. scienceopen.com

The general screening of synthesized 2-benzylidene-1-indanone derivatives revealed that most compounds exhibited moderate to potent inhibition of both LPS-induced TNF-α and IL-6 expression. scienceopen.comnih.gov For instance, a series of derivatives were tested at a concentration of 10 µM, with many showing a pronounced ability to reduce the levels of these cytokines. scienceopen.com Notably, a derivative designated as 4d , which features a 4-hydroxy and 3-methoxy substitution on the benzylidene ring, was identified as a particularly potent inhibitor of both TNF-α and IL-6. scienceopen.com This promising activity led to its selection as a lead molecule for further structural optimization to enhance its anti-inflammatory properties. scienceopen.comnih.gov

Another compound, 8f , emerged from a lead optimization program as a highly active derivative with improved in vitro anti-inflammatory activities. scienceopen.comnih.gov Further investigation into its mechanism of action revealed that it effectively blocked the LPS-induced activation of the pro-inflammatory NF-κB/MAPK signaling pathway. nih.gov This indicates that the anti-inflammatory effects of these 2-benzylidene-1-indanone analogues are mediated, at least in part, by interfering with key signaling cascades that regulate the expression of inflammatory cytokines.

The ability of these compounds to suppress the production of multiple pro-inflammatory mediators suggests their potential as therapeutic agents for inflammatory diseases. The modulation of cytokine production is a critical aspect of their pre-clinical biological profile, providing a strong rationale for their continued investigation.

Antimicrobial (Antibacterial, Antifungal, Antiviral) Activities in Cell-Based or Microbiological Assays

The 1-indanone (B140024) scaffold and its derivatives have been recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities. beilstein-journals.orgresearchgate.net These compounds represent a versatile class of molecules with potential applications in combating various infectious agents.

Mechanisms of Bacterial and Fungal Growth Inhibition

While specific mechanistic studies on this compound are not extensively detailed in the provided context, the broader class of indanone derivatives has shown significant potential in inhibiting the growth of bacteria and fungi. nih.govfrontiersin.org The α,β-unsaturated ketone moiety present in 2-benzylidene-1-indanones is a key structural feature that is often associated with antimicrobial activity. This functional group can participate in Michael addition reactions with nucleophilic residues in biological macromolecules, such as enzymes and proteins, thereby disrupting essential cellular processes in microorganisms.

Antiviral Replication Inhibition Studies

Derivatives of 1-indanone have been investigated for their ability to inhibit the replication of various viruses. beilstein-journals.org The mechanism of antiviral action for this class of compounds can be multifaceted. One proposed mechanism involves the inhibition of viral entry into host cells. For instance, some antiviral agents work by disrupting the acidification of endosomes, a crucial step for the release of the viral genome of many viruses into the cytoplasm. nih.gov

Furthermore, some heterocyclic compounds containing an indole (B1671886) nucleus, which shares structural similarities with the indanone core, have been designed as inhibitors of viral RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is essential for the replication of many RNA viruses. By targeting RdRp, these compounds can effectively halt the propagation of the virus within the host. The potential for this compound and its analogues to act as antiviral agents likely stems from their ability to interfere with these or other critical stages of the viral life cycle.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (Pre-clinical context)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For 2-benzylidene-1-indanone derivatives, SAR studies have been crucial in identifying key structural features that govern their potency and selectivity as anti-inflammatory and antimicrobial agents. researchgate.netrsc.org

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of 2-benzylidene-1-indanone derivatives is significantly influenced by the nature and position of substituents on both the indanone ring and the benzylidene moiety. researchgate.netrsc.org The introduction of a chlorine atom, for example, can substantially alter the physico-chemical properties of a molecule and thereby modulate its biological activity. eurochlor.org

In the context of anti-inflammatory activity, SAR studies have revealed that substitutions on the benzylidene ring (Ring B) play a critical role. For instance, the presence of hydroxyl and methoxy (B1213986) groups at specific positions can enhance the inhibitory effect on pro-inflammatory cytokine production. scienceopen.com Compound 4d , with a 4-hydroxy and 3-methoxy substitution, was found to be a potent inhibitor of both TNF-α and IL-6. scienceopen.com This suggests that hydrogen bond donating and accepting groups at these positions are favorable for interaction with the biological target.

Further modifications on the indanone ring (Ring A) have also been explored to improve activity. The optimization of compound 4d led to the development of compound 8f , which exhibited enhanced anti-inflammatory properties. scienceopen.comnih.gov This highlights the importance of a systematic exploration of the chemical space around the 2-benzylidene-1-indanone scaffold to identify analogues with superior biological profiles.

The following table summarizes the impact of some substituent modifications on the anti-inflammatory activity of 2-benzylidene-1-indanone derivatives.

| Compound | Substituent(s) on Benzylidene Ring | Effect on Anti-inflammatory Activity |

| 4d | 4-hydroxy, 3-methoxy | Potent inhibition of TNF-α and IL-6 scienceopen.com |

| 8f | Further modification of Ring A from 4d | Improved anti-inflammatory activity scienceopen.comnih.gov |

Rational Design and Synthesis of More Potent Analogues Based on SAR

The insights gained from SAR studies provide a foundation for the rational design and synthesis of new, more potent analogues. researchgate.netscispace.com By understanding which structural features are critical for activity, medicinal chemists can design molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

The development of compound 8f is a prime example of rational design based on SAR. Starting from the promising, but not optimal, activity of compound 4d , a lead optimization program was initiated to systematically modify the indanone ring. scienceopen.comnih.gov This led to the synthesis of a new series of derivatives, from which 8f was identified as having superior anti-inflammatory effects both in vitro and in a mouse model of acute lung injury. nih.gov

This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery. The well-defined structure of the 2-benzylidene-1-indanone scaffold, with its multiple points for chemical modification, makes it an attractive template for the development of novel therapeutic agents. researchgate.net

The table below outlines the general strategy for the rational design of more potent 2-benzylidene-1-indanone analogues.

| Design Strategy | Rationale | Desired Outcome |

| Modification of Benzylidene Ring Substituents | Optimize electronic and steric properties for target binding. | Enhanced potency and selectivity. |

| Modification of Indanone Ring Substituents | Improve overall molecular properties and target engagement. | Increased biological activity and favorable ADME profile. |

| Introduction of Heteroatoms | Alter polarity and hydrogen bonding capacity. | Improved solubility and target interactions. |

| Conformational Restriction | Lock the molecule into a bioactive conformation. | Increased affinity for the biological target. |

Mechanism of Action Studies (MOA) and Target Identification

The elucidation of the precise molecular mechanisms by which this compound and its analogues exert their biological effects is a critical area of ongoing research. Understanding the mechanism of action (MOA) is fundamental to identifying specific cellular targets and pathways modulated by these compounds. This knowledge is paramount for the rational design of more potent and selective derivatives and for predicting their therapeutic potential. Early investigations have suggested that these compounds may operate through multiple pathways, and advanced methodologies are being employed to unravel these complex interactions.

Proteomic and Metabolomic Approaches for Target Elucidation

Proteomic and metabolomic strategies offer powerful, unbiased methods to identify the cellular targets of bioactive small molecules and to understand their impact on global cellular processes. nih.gov These approaches allow for a broad-spectrum analysis of changes in protein expression and metabolite levels following compound treatment, providing valuable clues about the mechanism of action. nih.gov

Chemical proteomics, in particular, has been instrumental in identifying the direct binding partners of small molecule inhibitors. nih.gov This technique often involves immobilizing a compound derivative on a solid support to capture interacting proteins from cell lysates. nih.gov Subsequent identification of these proteins by mass spectrometry can reveal novel targets that might not be discovered through hypothesis-driven approaches. nih.gov For instance, studies on other classes of kinase inhibitors have successfully used this method to identify a wide range of protein kinase targets, including both expected and unexpected interactions. nih.gov While specific proteomic studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for similar molecular classes. The application of such techniques could reveal the direct molecular targets of this compound, shedding light on its polypharmacological profile.

Metabolomic analyses, which profile the complete set of small-molecule metabolites within a biological system, can provide a functional readout of cellular pathway perturbations. Changes in metabolic pathways, such as glycolysis or the pentose (B10789219) phosphate pathway, can indicate the engagement of specific enzymatic targets. For example, the modulation of enzymes like phosphofructokinase-1 liver type (PFKL) by small molecules has been shown to impact neutrophil activity by altering metabolic flux. researchgate.net

The following table summarizes the potential applications of proteomic and metabolomic techniques for elucidating the mechanism of action of this compound and its analogues, based on established methodologies.

| Technique | Description | Potential Insights for this compound |

| Affinity-Based Chemical Proteomics | Immobilized compound is used as bait to capture interacting proteins from cell extracts. Captured proteins are identified by mass spectrometry. nih.gov | Identification of direct binding targets, including kinases, transcription factors, and other regulatory proteins. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to map the activity of entire enzyme families directly in complex proteomes. | Identification of specific enzymes that are inhibited or activated by the compound, providing functional information about its targets. |

| Global Proteome Profiling | Quantitative analysis of changes in the abundance of thousands of proteins in cells or tissues after compound treatment. nih.gov | Understanding the downstream effects of target engagement, including the modulation of signaling pathways and cellular processes. |

| Metabolome Profiling | Comprehensive analysis of all small-molecule metabolites in a biological sample to assess the physiological state of a cell. | Revealing alterations in metabolic pathways, which can be indicative of the inhibition or activation of key metabolic enzymes. |

Reporter Gene Assays and Gene Expression Profiling

Reporter gene assays and gene expression profiling are essential tools for dissecting the effects of a compound on specific signaling pathways and for understanding its broader impact on cellular transcription. nih.gov

Reporter gene assays are a common method to determine if a compound can modulate the activity of a specific transcription factor or nuclear receptor. nih.govindigobiosciences.com These assays typically utilize a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the transcription factor of interest. nih.govindigobiosciences.com An increase or decrease in reporter gene expression following treatment with a compound indicates that it modulates the activity of the corresponding signaling pathway. For example, a 2-benzylidene-1-indanone derivative, compound 8f, was shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB/MAPK signaling pathway. scienceopen.com This suggests that compounds in this class can interfere with inflammatory signaling cascades.

Gene expression profiling, often performed using microarray or RNA-sequencing technologies, provides a global view of the changes in messenger RNA (mRNA) levels in response to a compound. nih.gov This can reveal entire networks of genes that are up- or down-regulated, offering insights into the biological processes affected. nih.gov For instance, studies on a 2-benzylidene-1-indanone analogue, compound 8f, have shown that it can downregulate the mRNA expression of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, and VCAM-1 in a mouse model of acute lung injury. scienceopen.com This demonstrates that the anti-inflammatory effects of this compound class are, at least in part, mediated by changes at the mRNA level. scienceopen.com

The table below presents findings from gene expression studies on an analogue of this compound.

| Compound | Assay/Model | Genes Modulated | Effect | Reference |

| Compound 8f (a 2-benzylidene-1-indanone derivative) | LPS-stimulated acute lung injury mouse model | TNF-α, IL-6, IL-1β, VCAM-1 | Downregulation of mRNA expression | scienceopen.com |

Advanced Materials Science Applications of 2 P Chlorobenzylidene 1 Indanone Non Clinical

Organic Light-Emitting Diode (OLED) and Optoelectronic Applications

Photophysical Properties: Absorption and Emission Characteristics

A thorough review of scientific databases reveals a lack of specific data on the photophysical properties, such as absorption and emission spectra, for 2-(p-chlorobenzylidene)-1-indanone. The photophysical behavior of organic molecules is highly dependent on their specific structure and substituents. mdpi.com While general principles of chromophore behavior can be applied, precise experimental data including absorption maxima (λmax), molar absorptivity (ε), emission maxima, and quantum yields for this compound are not documented in the available research.

Charge Transport Properties (Electron and Hole Transport)

Information regarding the charge transport properties, including electron and hole mobility, of this compound is not available in the current scientific literature. Such data is crucial for evaluating a material's potential in optoelectronic applications, as it determines the efficiency with which charge carriers move through the material.

Non-linear Optics (NLO) Applications

The field of non-linear optics (NLO) investigates the interaction of high-intensity light with materials to produce a variety of phenomena, with applications in optical switching, data storage, and frequency conversion. nih.gov Organic molecules with extended π-conjugated systems and donor-acceptor groups are prime candidates for NLO materials. nih.gov

Research into the broader family of 1-indanone (B140024) compounds suggests they can be effective elements in designing optical devices due to their potential for high non-linearity. beilstein-journals.org Studies on these compounds indicate that factors like strong hydrogen bonds can enhance molecular non-linear responses. beilstein-journals.org

While direct experimental data for this compound is scarce, a study on the structurally similar compound 2-(4-chlorobenzylidene)malononitrile provides some insight. This related molecule was investigated for its NLO properties using the Z-scan technique, which determined its non-linear refractive index, non-linear absorption coefficient, and third-order susceptibility. Such studies highlight the potential of the chlorobenzylidene moiety in contributing to NLO properties.

It is important to note that NLO properties are highly structure-specific, and while the data from related compounds are encouraging, dedicated research on this compound is required to fully characterize its NLO potential.

Sensing Applications (e.g., Metal Ion Sensors, pH Sensors)

There is currently no published research demonstrating the application of this compound as a sensor for metal ions or pH. The development of chemical sensors often relies on specific molecular recognition sites and a signaling mechanism, such as a change in color or fluorescence upon binding to the target analyte. nih.govnih.gov While the indanone scaffold can be functionalized to create such sensors, studies specifically utilizing this compound for this purpose have not been reported.

Polymerization Reactions and Polymer Modifications Incorporating the Indanone Scaffold

A review of the literature indicates that there are no specific studies on the polymerization of this compound or its incorporation into polymer backbones for material modification. The synthesis of polymers often involves monomers with specific reactive groups that can undergo polymerization reactions. mdpi.com While methods for post-polymerization modification exist to introduce functionalities into a polymer chain, the use of the this compound scaffold in this context has not been explored in available research. researchgate.net

Advanced Analytical Methodologies for 2 P Chlorobenzylidene 1 Indanone in Complex Research Matrices

Chromatographic Techniques for Separation, Isolation, and Quantification (e.g., HPLC-UV/MS, GC-MS)

Chromatographic techniques are paramount for the analysis of 2-(p-Chlorobenzylidene)-1-indanone, offering high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its derivatives. Given its structural similarity to chalcones, reversed-phase HPLC methods are highly effective. A typical HPLC system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvents like methanol (B129727) or acetonitrile. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the compound from other components in a mixture. kuey.netsielc.com

Detection by UV-Vis spectroscopy is suitable for quantification, as the α,β-unsaturated ketone chromophore in this compound exhibits strong absorbance in the UV region. For enhanced specificity and structural confirmation, coupling HPLC with a mass spectrometer (HPLC-MS) is invaluable. The mass spectrometer provides molecular weight and fragmentation data, which unequivocally identifies the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) represents another viable analytical approach, particularly for volatile and thermally stable derivatives of the compound. While direct analysis of this compound by GC-MS is possible, derivatization may be employed to improve its volatility and chromatographic behavior. The mass spectrometer detector offers high sensitivity and specificity, allowing for the identification and quantification of the compound even at low concentrations by analyzing its unique mass spectrum and retention time. nist.govresearchgate.net

Table 1: Exemplary Chromatographic Conditions for the Analysis of this compound and Related Compounds

| Parameter | HPLC-UV/MS | GC-MS |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 5% phenyl polymethylsiloxane) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min (constant flow) |

| Detection | UV at λmax (e.g., ~320 nm), MS (e.g., ESI in positive mode) | Mass Spectrometry (e.g., Electron Ionization) |

| Injection Volume | 10-20 µL | 1 µL (splitless) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Temperature programmed oven |

Method Validation for Specificity, Accuracy, and Precision in Research Samples

The validation of analytical methods is critical to ensure the reliability and reproducibility of research findings. For the analysis of this compound, method validation should encompass specificity, accuracy, and precision.

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is paramount. In HPLC, this is demonstrated by achieving baseline separation of the analyte peak from other peaks. The use of a photodiode array (PDA) detector can further confirm peak purity. In GC-MS, the unique mass spectrum of the analyte provides a high degree of specificity.

Accuracy: Accuracy is determined by comparing the measured concentration to a known true value. This is often assessed through recovery studies, where a known amount of a reference standard of this compound is spiked into a blank matrix (e.g., cell lysate, assay buffer) and then analyzed. The percentage of the spiked amount that is recovered indicates the accuracy of the method.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels:

Repeatability (intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.

For a method to be considered validated, the accuracy and precision should fall within predefined acceptance criteria, typically within ±15% for accuracy and an RSD of ≤15% for precision.

Electrophoretic and Microfluidic Systems for High-Throughput Analysis in Research Settings

Electrophoretic and microfluidic systems are emerging as powerful tools for the high-throughput analysis of bioactive compounds like this compound, especially in the context of drug discovery and screening.

Capillary electrophoresis (CE) separates compounds based on their differential migration in an electric field. researchgate.netnih.gov This technique offers high separation efficiency, short analysis times, and requires only minute sample volumes. For a neutral compound like this compound, micellar electrokinetic chromatography (MEKC), a modification of CE that uses surfactants to form micelles, would be the method of choice. The compound would partition between the aqueous buffer and the micelles, allowing for its separation from other charged or neutral species.

Microfluidic systems , or "lab-on-a-chip" devices, integrate multiple analytical processes onto a small chip. These systems can be used for high-throughput screening of enzyme inhibitors. researchgate.net For instance, a microfluidic device could be designed to mix this compound with a target enzyme and its substrate in a series of micro-channels. The enzymatic reaction can be monitored in real-time, often using fluorescence detection, to rapidly determine the inhibitory potency of the compound. The major advantages of microfluidic systems are the extremely low consumption of reagents and samples, rapid analysis times, and the potential for massive parallelization.

Advanced Spectrophotometric Methods for Detection and Quantification in Research Studies

Advanced spectrophotometric methods provide a direct and often rapid means for the detection and quantification of this compound in research studies. The presence of an α,β-unsaturated ketone moiety in its structure results in characteristic absorption in the UV-visible region.

UV-Vis spectrophotometry can be used for the straightforward quantification of the pure compound in a non-absorbing solvent by applying the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally but is expected to be in the range of 300-350 nm, characteristic of a conjugated system.

For more complex matrices, derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to reduce background interference. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength.

Furthermore, spectrophotometric assays can be designed to study the interaction of this compound with biological targets. For example, changes in the absorbance spectrum of a target protein upon binding of the compound can provide information about the binding event. Similarly, in enzyme inhibition assays, the rate of product formation, which can be a colored or fluorescent compound, can be monitored spectrophotometrically in the presence and absence of this compound to determine its inhibitory activity.

Table 2: Spectral Properties of this compound

| Spectroscopic Technique | Characteristic Features |